2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride
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Description
2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.69. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Tetrathiafulvalene Derivatives : Tetrathiafulvalene derivatives, synthesized through reactions involving pyridine and pyrrolidine scaffolds, exhibit unique optical and electrochemical properties. These compounds are characterized by their potential for intramolecular charge transfer, indicating their utility in the development of organic electronic materials (Andreu et al., 2000).
High Glass Transition and Thermal Stability of Polyimides : Novel pyridine-containing polyimides show exceptional glass transition temperatures and thermal stability. Such materials, synthesized from diamines incorporating pyridine and triphenylamine groups, are promising for high-performance applications in electronics and materials science (Wang et al., 2008).
Pharmacology and Drug Development
- Nicotinic Acetylcholine Receptor Ligands : Compounds structurally related to pyrrolidines, such as 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, have been investigated for their cognitive enhancement properties. These studies reveal the potential of pyrrolidine derivatives in treating cognitive disorders, showcasing the therapeutic relevance of these scaffolds (Lin et al., 1997).
Fluorescence and Chemical Sensing
- Fluorescent Polyimides : The development of fluorescent polyimides from pyridine-based monomers for potential use as chemosensors demonstrates the applicability of pyrrolidine and pyridine derivatives in sensing technologies. These materials exhibit significant changes in fluorescence upon protonation, indicating their utility in detecting environmental changes (Wang et al., 2008).
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10;/h3-4,7,10,14H,1-2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDWXHJKBGGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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